
(E)-5-chloro-2,2,3,3,4-pentafluoropent-4-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-5-chloro-2,2,3,3,4-pentafluoropent-4-enoic acid is an organic compound characterized by the presence of multiple halogen atoms and a carboxylic acid group. This compound is notable for its unique structure, which includes both chlorine and fluorine atoms, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-chloro-2,2,3,3,4-pentafluoropent-4-enoic acid typically involves the halogenation of a suitable precursor. One common method is the fluorination of a chlorinated alkene under controlled conditions. The reaction is usually carried out in the presence of a fluorinating agent such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) at elevated temperatures. The reaction conditions must be carefully controlled to ensure the selective introduction of fluorine atoms at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes. These processes often utilize continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-5-chloro-2,2,3,3,4-pentafluoropent-4-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms, such as alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
(E)-5-chloro-2,2,3,3,4-pentafluoropent-4-enoic acid has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique halogenation pattern makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Medicine: The compound’s potential therapeutic properties are studied, particularly in the context of developing new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of (E)-5-chloro-2,2,3,3,4-pentafluoropent-4-enoic acid involves its interaction with specific molecular targets. The presence of multiple halogen atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The pathways involved may include halogen bonding, hydrogen bonding, and hydrophobic interactions, which contribute to the compound’s overall biological and chemical activity.
Comparison with Similar Compounds
Similar Compounds
(E)-5-chloro-2,2,3,3,4-tetrafluoropent-4-enoic acid: Similar structure but with one less fluorine atom.
(E)-5-chloro-2,2,3,3,4-pentafluoropentanoic acid: Similar structure but with a saturated carbon chain.
(E)-5-bromo-2,2,3,3,4-pentafluoropent-4-enoic acid: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
(E)-5-chloro-2,2,3,3,4-pentafluoropent-4-enoic acid is unique due to its specific combination of chlorine and fluorine atoms, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications, as it can exhibit different reactivity and interactions compared to its analogs.
Properties
Molecular Formula |
C5H2ClF5O2 |
|---|---|
Molecular Weight |
224.51 g/mol |
IUPAC Name |
(E)-5-chloro-2,2,3,3,4-pentafluoropent-4-enoic acid |
InChI |
InChI=1S/C5H2ClF5O2/c6-1-2(7)4(8,9)5(10,11)3(12)13/h1H,(H,12,13)/b2-1+ |
InChI Key |
VVMMFOBAGFALDI-OWOJBTEDSA-N |
Isomeric SMILES |
C(=C(\C(C(C(=O)O)(F)F)(F)F)/F)\Cl |
Canonical SMILES |
C(=C(C(C(C(=O)O)(F)F)(F)F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


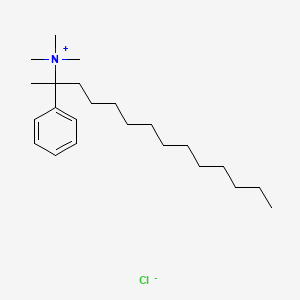
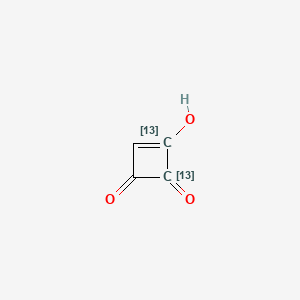
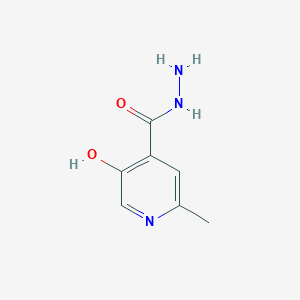
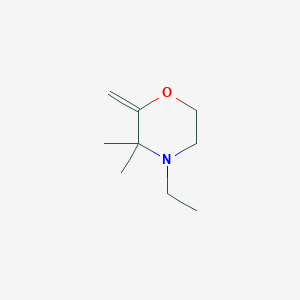
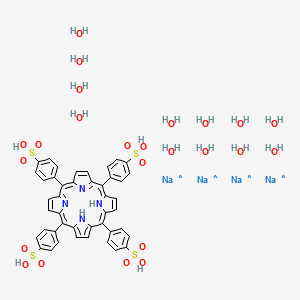
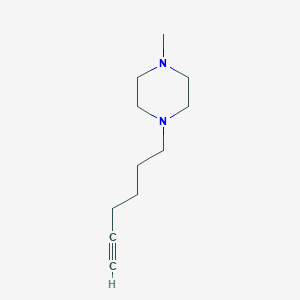

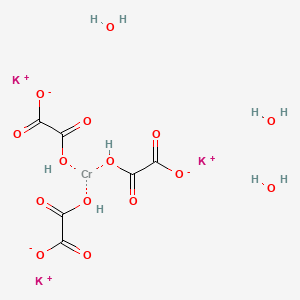
![(4R,4'R)-2,2'-(1,3-Phenylene)bis[4,5-dihydro-4-(2-methylpropyl)oxazole]](/img/structure/B13835563.png)
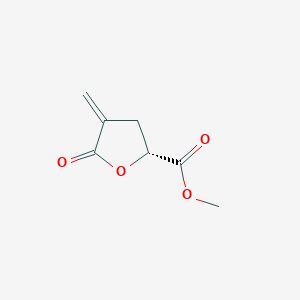
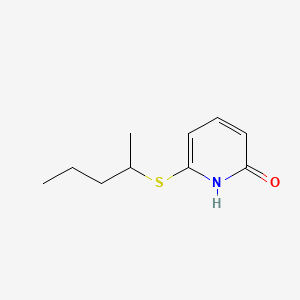
![4-[16,26-bis(4-carboxyphenyl)-7,17,27-tris[4-(3,7-dimethyloctyl)phenyl]-6-hexadecacyclo[26.18.2.02,43.05,42.08,41.011,40.012,37.015,36.018,35.021,34.022,31.025,30.029,46.032,45.033,38.039,44]octatetraconta-1,3,5(42),6,8(41),9,11,13,15(36),16,18(35),19,21,23,25(30),26,28,31,33,37,39,43,45,47-tetracosaenyl]benzoic acid](/img/structure/B13835570.png)
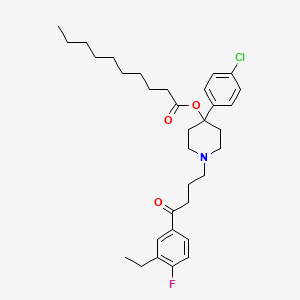
![Ethyl 4-[[3-methyl-2-(thiophene-2-carbonylamino)pentanoyl]amino]benzoate](/img/structure/B13835587.png)
